1-Hydroxycyclohexyl phenyl ketone CAS number 947-19-3 properties
1-Hydroxycyclohexyl phenyl ketone CAS number 947-19-3 properties
An In-depth Technical Guide to 1-Hydroxycyclohexyl Phenyl Ketone (CAS 947-19-3)
Introduction
1-Hydroxycyclohexyl phenyl ketone, identified by the CAS number 947-19-3, is a highly efficient, solid-state photoinitiator.[1] Commonly known by trade names such as Irgacure 184, it belongs to the α-hydroxyketone class of photoinitiators.[2] These types of photoinitiators are noted for their high stability and long storage life.[2] This compound is instrumental in initiating the photopolymerization of unsaturated prepolymers, like acrylates, when exposed to ultraviolet (UV) light.[3][4] Its primary application is in UV-curable technologies across various industries, including coatings, inks, adhesives, and electronics.[2][5][6] A key advantage of 1-Hydroxycyclohexyl phenyl ketone is its resistance to yellowing, making it ideal for applications where color stability is crucial, even after prolonged sunlight exposure.[1][4]
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of 1-Hydroxycyclohexyl phenyl ketone are summarized below. It typically appears as a white crystalline powder.[3]
Table 1: Physicochemical Properties of 1-Hydroxycyclohexyl Phenyl Ketone
| Property | Value | Reference |
|---|---|---|
| CAS Number | 947-19-3 | [4][5] |
| Molecular Formula | C₁₃H₁₆O₂ | [3][7][8] |
| Molecular Weight | 204.26 g/mol | [3][7][9][10] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 47-50 °C | [3][5][9][11] |
| Boiling Point | 175 °C at 15 mmHg | [3][5][9] |
| Density | 1.17 g/cm³ (1.182 g/cm³ at 20 °C) | [3][11] |
| Flash Point | >150°C (164 °C - closed cup) | [3][11] |
| Refractive Index | 1.607 | [3] |
| Water Solubility | Slightly soluble (1108 mg/L at 25°C) | [5][6][8] |
| Solubility in Organic Solvents | Soluble in acetone, butyl acetate, methanol, and toluene. | [5][6][8] |
| pKa | 13.23 ± 0.20 (Predicted) | [8] |
| Log Pow (Octanol/Water) | 2.81 at 25 °C |[11] |
Table 2: Spectroscopic Data for 1-Hydroxycyclohexyl Phenyl Ketone
| Spectroscopic Data | Details | Reference |
|---|---|---|
| UV Absorption Maxima | 244 nm, 280 nm, 330 nm (in methanol) | [1][3] |
| ¹H NMR | Spectrum data available | [12] |
| ¹³C NMR | Spectrum data available | [12] |
| IR Spectroscopy | Spectrum data available | [12][13] |
| Mass Spectrometry | Spectrum data available |[12][14] |
Mechanism of Action: Photoinitiation
1-Hydroxycyclohexyl phenyl ketone is classified as a Norrish Type I photoinitiator.[15] This classification describes a photochemical process where the molecule undergoes α-cleavage upon absorbing UV radiation, directly forming two free radical fragments. This process is highly efficient and is the basis for its function in initiating polymerization.
The photoinitiation sequence is as follows:
-
UV Absorption : The ketone functional group within the molecule absorbs UV photons, transitioning the molecule to an excited singlet state.[15]
-
α-Cleavage : The excited molecule rapidly undergoes cleavage at the bond between the carbonyl group and the adjacent cyclohexyl ring.
-
Radical Formation : This cleavage event generates a benzoyl radical and a hydroxycyclohexyl radical.[15]
-
Polymerization Initiation : Both of these newly formed radicals are highly reactive and can initiate the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the rapid curing of the material.
Caption: Figure 1. Norrish Type I Photochemical Cleavage Mechanism
Applications in Research and Industry
Due to its efficiency and non-yellowing characteristics, 1-Hydroxycyclohexyl phenyl ketone is widely used in UV-curable formulations.[1][5] Its primary role is to facilitate rapid curing (photopolymerization) in a variety of materials.
Key application areas include:
-
Coatings : Used in wood and plastic coatings where high resistance to yellowing is required.[1]
-
Inks : Incorporated into lithographic and screen printing inks to improve curing speed and print quality.[1]
-
Adhesives : Enhances the bonding strength and durability of UV-curable adhesives.[1]
-
Electronics and Optical Fibers : Utilized in specialized applications due to its reliable and fast curing properties.[2]
-
Organic Synthesis : Beyond polymerization, it can also serve as an oxidant for the chemoselective conversion of primary alcohols and aldehydes to carboxylic acids.[16]
Caption: Figure 2. Industrial Applications Workflow
Experimental Protocols: Synthesis
The synthesis of 1-Hydroxycyclohexyl phenyl ketone is typically a multi-step process. One common method involves the Friedel-Crafts acylation of benzene followed by chlorination and alkaline hydrolysis.[2][17][18]
Table 3: Parameters for a Multi-Step Synthesis Protocol
| Step | Reagents & Catalysts | Key Ratios (by weight) | Temperature | Duration |
|---|---|---|---|---|
| 1. Acylation | Cyclohexanecarboxylic acid, Phosphorus trichloride | Acid : PCl₃ = 2 : 1 | 60 ± 2 °C | ≥ 4 hours |
| 2. Friedel-Crafts | Cyclohexanecarbonyl chloride, Benzene, Aluminum chloride | Benzene : AlCl₃ : Chloride = 9 : 3 : 3.26 | 15 ± 2 °C | ≥ 2.5 hours |
| 3. Chlorination | Cyclohexyl phenyl ketone, Chlorine gas | - | 60 ± 2 °C | Until completion |
| 4. Hydrolysis | 1-chlorocyclohexyl phenyl ketone, Liquid alkali (e.g., NaOH) | Chloroketone : Alkali = 1 : 0.95-1.10 | 65-70 °C | 4-5 hours |
References for Table 3:[2][15][17][18]
Detailed Methodology:
-
Acylation : Cyclohexanecarboxylic acid is reacted with phosphorus trichloride at approximately 60°C for at least 4 hours to produce cyclohexanecarbonyl chloride.[17] The inorganic layer is then separated.
-
Friedel-Crafts Reaction : The synthesized cyclohexanecarbonyl chloride is added to a mixture of benzene and a Lewis acid catalyst, typically aluminum chloride, to form cyclohexyl phenyl ketone.[2][18]
-
Chlorination : The cyclohexyl phenyl ketone is chlorinated by introducing chlorine gas at around 60°C, yielding 1-chlorocyclohexyl phenyl ketone.[2][17]
-
Alkaline Hydrolysis : The chlorinated intermediate is hydrolyzed using a strong base like sodium hydroxide.[2][17] This reaction is often performed at 65-70°C.[18]
-
Purification : The resulting crude product is extracted with a solvent like toluene, and the final 1-Hydroxycyclohexyl phenyl ketone is purified through recrystallization or distillation.[17][18]
Caption: Figure 3. Chemical Synthesis Workflow
Toxicology and Safety Information
While highly effective in industrial applications, 1-Hydroxycyclohexyl phenyl ketone requires careful handling. The available toxicological data indicates moderate acute toxicity and potential for irritation.
Table 4: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD₅₀ | Rat | Oral | > 2,500 mg/kg | [11] |
| LC₅₀ | Rat | Inhalation | > 1 mg/L (4 h) | [11] |
| LC₅₀/EC₅₀ (Acute) | Thamnocephalus platyurus | Aquatic | 27 - 55 mg/L | [19][20] |
| LC₅₀/EC₅₀ (Acute) | Daphnia magna | Aquatic | 27 - 55 mg/L | [19][20] |
| LC₅₀/EC₅₀ (Acute) | Heterocypris incongruens | Aquatic | 27 - 55 mg/L |[19][20] |
Hazard Identification and Safety Precautions:
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[21]
-
Precautionary Statements :
-
First Aid :
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[6][21]
Long-term exposure studies on Daphnia magna at concentrations up to 1.0 mg/L showed no significant effects on organismal fitness over three generations.[19][20] However, exposure to any chemical should always be minimized.[22] Carcinogenic, mutagenic, or teratogenic effects have not been established.[11][22]
References
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- 2. Page loading... [guidechem.com]
- 3. boldchem.com [boldchem.com]
- 4. P.A.T. Products - 184 Photoinitiator 1-Hydroxycyclohexyl phenyl ketone [patproducts.store]
- 5. 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 [chemicalbook.com]
- 6. 1-Hydroxycyclohexyl phenyl ketone, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CAS 947-19-3: 1-Hydroxycyclohexyl phenyl ketone [cymitquimica.com]
- 8. 1-Hydroxycyclohexyl phenyl ketone CAS#: 947-19-3 [m.chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 1-Hydroxycyclohexyl phenyl ketone | C13H16O2 | CID 70355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Hydroxycyclohexyl phenyl ketone - Safety Data Sheet [chemicalbook.com]
- 12. 1-Hydroxycyclohexyl phenyl ketone(947-19-3) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. mzCloud – 1 Hydroxycyclohexyl phenyl ketone [mzcloud.org]
- 15. 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | Benchchem [benchchem.com]
- 16. 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK [organic-chemistry.org]
- 17. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 18. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
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- 22. isg.ku.edu.tr [isg.ku.edu.tr]
